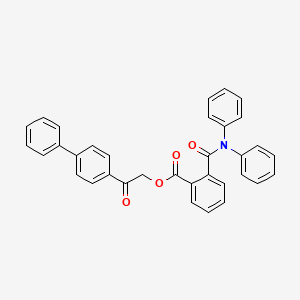![molecular formula C23H24N2O5 B12463500 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Méthylphényl)-1-oxopropan-2-yl 1-{[(3-méthylphényl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate est un composé organique complexe doté d'une structure unique qui comprend à la fois des composants aromatiques et hétérocycliques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(4-Méthylphényl)-1-oxopropan-2-yl 1-{[(3-méthylphényl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate implique généralement plusieurs étapes, commençant par la préparation des intermédiaires clés. Une approche courante est la condensation du 4-méthylbenzaldéhyde avec une amine appropriée, suivie d'une cyclisation et d'une fonctionnalisation supplémentaire pour introduire les groupes pyrrolidine et carboxylate . Les conditions de réaction font souvent appel à l'utilisation de catalyseurs tels que l'acide p-toluènesulfonique (PTSA) et de solvants comme le toluène .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Le choix des réactifs et des conditions est également adapté pour minimiser les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-Méthylphényl)-1-oxopropan-2-yl 1-{[(3-méthylphényl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate peut subir différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes carbonyle en alcools ou en amines.
Substitution : Des réactions de substitution aromatique peuvent être utilisées pour introduire différents substituants sur les cycles aromatiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et l'utilisation de solvants comme le dichlorométhane ou l'éthanol.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 1-(4-Méthylphényl)-1-oxopropan-2-yl 1-{[(3-méthylphényl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate possède plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et de la liaison aux protéines.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 1-(4-Méthylphényl)-1-oxopropan-2-yl 1-{[(3-méthylphényl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à des sites spécifiques, inhibant ou activant potentiellement des voies biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Comparé aux composés similaires, le 1-(4-Méthylphényl)-1-oxopropan-2-yl 1-{[(3-méthylphényl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate se distingue par sa combinaison de structures aromatiques et hétérocycliques, qui lui confèrent des propriétés chimiques et biologiques uniques. Cela le rend particulièrement précieux pour les applications exigeant des interactions spécifiques avec des cibles biologiques ou pour la synthèse de molécules complexes.
Propriétés
Formule moléculaire |
C23H24N2O5 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-[(3-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-14-7-9-17(10-8-14)21(27)16(3)30-23(29)19-12-20(26)25(13-19)24-22(28)18-6-4-5-15(2)11-18/h4-11,16,19H,12-13H2,1-3H3,(H,24,28) |
Clé InChI |
FICLLWSBSQOPBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)


![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)
![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)





![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B12463488.png)

![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
